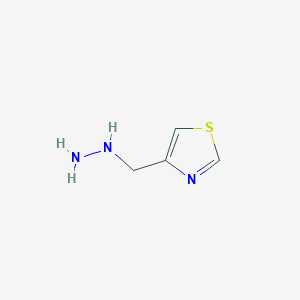![molecular formula C10H11F2NO3 B13637465 N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine](/img/structure/B13637465.png)
N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine is a chemical compound with the molecular formula C10H11F2NO3 and a molecular weight of 231.2 g/mol . It is also known by its IUPAC name, (1E)-1-[4-(difluoromethoxy)-3-methoxyphenyl]ethanone oxime . This compound is characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring, along with an ethanone oxime moiety.
Métodos De Preparación
The synthesis of N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine typically involves the reaction of 4-(difluoromethoxy)-3-methoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions . The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The difluoromethoxy and methoxy groups may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding .
Comparación Con Compuestos Similares
Similar compounds to N-(1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine include:
N-(1-[4-Methoxyphenyl]ethylidene)hydroxylamine: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.
N-(1-[4-(Trifluoromethoxy)-3-methoxyphenyl]ethylidene)hydroxylamine: Contains a trifluoromethoxy group instead of difluoromethoxy, which may alter its biological activity and binding affinity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C10H11F2NO3 |
|---|---|
Peso molecular |
231.20 g/mol |
Nombre IUPAC |
(NZ)-N-[1-[4-(difluoromethoxy)-3-methoxyphenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H11F2NO3/c1-6(13-14)7-3-4-8(16-10(11)12)9(5-7)15-2/h3-5,10,14H,1-2H3/b13-6- |
Clave InChI |
SRDXBYYFFZMRDX-MLPAPPSSSA-N |
SMILES isomérico |
C/C(=N/O)/C1=CC(=C(C=C1)OC(F)F)OC |
SMILES canónico |
CC(=NO)C1=CC(=C(C=C1)OC(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



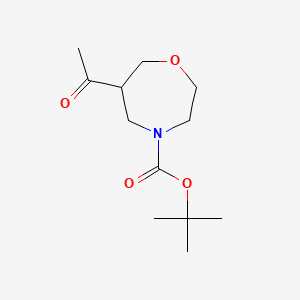
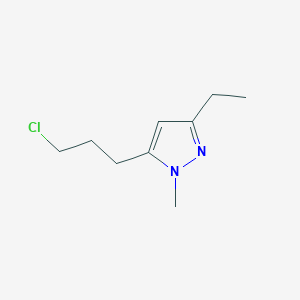
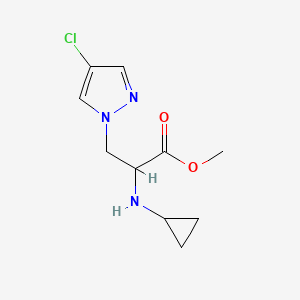
![Methyl 7-[(3R)-3-hydroxy-5-oxocyclopent-1-en-1-yl]hept-5-enoate](/img/structure/B13637409.png)

amino}methyl)-1,3-thiazole-5-carboxylic acid](/img/structure/B13637424.png)
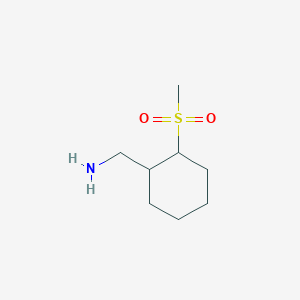



![(4-Nitrophenyl)methyl 3-(2-aminoethylsulfanyl)-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride](/img/structure/B13637458.png)
